molecular formula C34H43N7O7S2 B571107 (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide CAS No. 120866-07-1

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

Cat. No.: B571107
CAS No.: 120866-07-1
M. Wt: 725.88
InChI Key: QMCMNQFTCNGNEA-VDMZQFDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with opioid receptors, providing insights into receptor binding and activation mechanisms.

    Medicine: Explored as a potential analgesic agent due to its high affinity for opioid receptors, offering an alternative to traditional painkillers.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mechanism of Action

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, the peptide induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These changes ultimately lead to analgesic effects and reduced perception of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is unique due to its specific amino acid sequence, which confers high selectivity and potency for opioid receptors. This makes it a valuable tool for studying receptor interactions and developing new analgesic agents .

Properties

CAS No.

120866-07-1

Molecular Formula

C34H43N7O7S2

Molecular Weight

725.88

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C34H43N7O7S2/c1-21(2)16-25(20-49-50-34-28(41(47)48)10-7-15-37-34)40(29(31(36)44)18-23-8-5-4-6-9-23)30(43)19-38-32(45)22(3)39-33(46)27(35)17-24-11-13-26(42)14-12-24/h4-15,21-22,25,27,29,42H,16-20,35H2,1-3H3,(H2,36,44)(H,38,45)(H,39,46)/t22-,25+,27+,29+/m1/s1

InChI Key

QMCMNQFTCNGNEA-VDMZQFDVSA-N

SMILES

CC(C)CC(CSSC1=C(C=CC=N1)[N+](=O)[O-])N(C(CC2=CC=CC=C2)C(=O)N)C(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

L-Tyr-D-Ala-Gly-N-[(1S)-3-Methyl-1-[[(3-nitro-2-pyridinyl)dithio]methyl]butyl]-L-Phe-NH2

Origin of Product

United States

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